molecular formula C23H18N2O B12917976 2,6-diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one CAS No. 89069-84-1

2,6-diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one

Cat. No.: B12917976
CAS No.: 89069-84-1
M. Wt: 338.4 g/mol
InChI Key: ZITGJZQXKAGGCY-UHFFFAOYSA-N
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Description

2,6-Diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. Commonly used catalysts include Lewis acids such as zinc chloride or organic bases like pyridine.

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, chlorine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2,6-diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diphenylpyrimidin-4(3H)-one
  • 3-(p-Tolyl)pyrimidin-4(3H)-one
  • 2,6-Diphenyl-3-methylpyrimidin-4(3H)-one

Uniqueness

2,6-Diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one is unique due to the presence of both diphenyl and p-tolyl groups, which may enhance its chemical stability and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

89069-84-1

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2,6-diphenylpyrimidin-4-one

InChI

InChI=1S/C23H18N2O/c1-17-12-14-20(15-13-17)25-22(26)16-21(18-8-4-2-5-9-18)24-23(25)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

ZITGJZQXKAGGCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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